Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Overview
Description
“Methyl 3-acetyl-5-bromo-4-hydroxybenzoate” is a chemical compound with the CAS Number: 160753-84-4 . It has a molecular weight of 273.08 . This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .
Synthesis Analysis
In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), all the three possible dicarbomethoxy-dibenzo-p-dioxins were yielded, which were separated by repeated chromatography over silica gel . Another synthesis method involves the use of n-Butyl vinyl ether and Methyl 3-bromo-4-hydroxybenzoate .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-acetyl-5-bromo-4-hydroxybenzoate . The InChI code is 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 . The InChI key is RUCFCAIVBNFCSY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of selective inhibitors . It is also used in the synthesis of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .Scientific Research Applications
Chemical Properties and Reactions
Electrophilic Substitution Reactions : Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid, exhibits interesting behaviors in electrophilic substitution reactions. For instance, formylation and bromination reactions can lead to various substituted products, highlighting its reactivity and potential utility in synthetic chemistry (Clarke, Scrowston, & Sutton, 1973).
Preparation of Substituted Derivatives : The compound's ability to undergo substitution reactions is crucial in synthesizing various derivatives. This property is significant for the development of new chemical entities, especially in pharmaceutical and materials science (Cavill, 1945).
Pharmacological and Biological Applications
Antimicrobial Activity : Compounds like Methyl 3-acetyl-5-bromo-4-hydroxybenzoate have been investigated for their antimicrobial properties. Such studies are fundamental in drug discovery, particularly in the search for new antibiotics or preservatives (Bhagat, Deshmukh, & Kuberkar, 2012).
Neuroprotective Effects : Some derivatives of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate exhibit neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases or brain injuries (Cai et al., 2016).
Cosmetic and Food Industry Applications
Preservative in Cosmetics and Foods : Derivatives of 4-hydroxybenzoic acid, such as Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, are commonly used as preservatives in the cosmetic and food industries. Their antimicrobial properties help prolong the shelf life of products (Sharfalddin et al., 2020).
- ens, including derivatives of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, in food products. This analytical approach ensures the safety and compliance of food items with regulatory standards (Cao et al., 2013).
Synthesis and Material Science
Synthesis of Complex Molecules : The compound's structure and reactivity make it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and organic materials. This aspect is crucial for advancing synthetic methodologies and discovering new compounds (Baer & Hanna, 1981).
Catalysis and Reaction Studies : Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is also used in studies exploring catalytic reactions and reaction mechanisms, which are fundamental in understanding chemical processes and developing new catalysts (Shinohara et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
CAS RN |
160753-84-4 | |
Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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